molecular formula C17H20N4O2 B2486945 3-Methyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2309537-79-7

3-Methyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2486945
CAS No.: 2309537-79-7
M. Wt: 312.373
InChI Key: JDVZMNMUBXFLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine is a heterocyclic compound that contains both pyridazine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

3-Methyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these biological molecules. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine is unique due to its combination of pyridazine and pyridine rings, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for developing new pharmaceuticals and materials.

Properties

IUPAC Name

[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-13-4-5-16(20-19-13)23-12-14-6-9-21(10-7-14)17(22)15-3-2-8-18-11-15/h2-5,8,11,14H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVZMNMUBXFLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.